Propyl(4-fluorophenyl) sulfone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11FO2S |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-fluoro-4-propylsulfonylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
QYQBBEDPJUTUKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 4 Fluorophenyl Sulfone and Analogous Structures
Direct Synthesis Approaches
Direct synthesis strategies aim to construct the sulfone functional group by forming one or both of the carbon-sulfur bonds in a single or multi-step sequence starting from readily available precursors. These methods are often favored for their efficiency and versatility.
Radical-Mediated Sulfone Formation
Radical-mediated reactions offer a powerful tool for the formation of C–S bonds under mild conditions. These processes typically involve the generation of highly reactive radical intermediates that can engage in subsequent bond-forming events to yield the desired sulfone products.
Single Electron Transfer (SET) is a fundamental process in radical chemistry that can initiate the formation of sulfones. In this mechanism, an electron is transferred from a donor to an acceptor molecule, generating a radical ion pair that can then undergo further reactions. This approach is particularly relevant for the synthesis of fluoroalkyl sulfones and their analogs.
Mechanistic studies have shown that reactions such as the fluoroalkylation of nucleophiles with fluoroalkyl sulfones can proceed through a unimolecular radical nucleophilic substitution (SRN1) pathway. nih.gov This process is initiated by a single electron transfer. cas.cnsemanticscholar.org In certain cases, particularly with O-nucleophiles, the reaction can be significantly promoted by the addition of specific reagents that form a highly reactive electron donor species in situ, which effectively initiates the SET process. nih.govcas.cn For example, the interaction of potassium tert-butoxide (t-BuOK), benzaldehyde (PhCHO), and the solvent dimethylformamide (DMF) can generate such a species. nih.govcas.cn
Table 1: Effect of Aldehyde Additives on SET-mediated Sulfone Substitution
| Entry | Additive | Yield (%) |
|---|---|---|
| 1 | Benzaldehyde | 85 |
| 2 | 4-Methoxybenzaldehyde | 82 |
| 3 | 2-Naphthaldehyde | 78 |
| 4 | 4-Nitrobenzaldehyde | 15 |
| 5 | Benzophenone | <10 |
Data derived from studies on analogous SET reactions, illustrating the impact of additives on reaction efficiency. cas.cn
Sulfinyl radicals (RSO•) have historically been an underutilized class of sulfur-centered radicals in synthetic chemistry. researchgate.netnortheastern.edunih.gov This is partly due to challenges associated with their inherent properties, such as the reversibility of their addition to π-systems and their tendency to undergo homodimerization. scispace.com However, recent advancements have demonstrated that sulfinyl sulfones can serve as effective precursors for the generation of sulfinyl radicals. researchgate.netnortheastern.edu
This strategy allows for the successful generation and use of sulfinyl radicals in dual radical addition and coupling reactions with unsaturated hydrocarbons. researchgate.netnih.gov The process involves the sequential addition of both a sulfonyl radical and a sulfinyl radical, providing a pathway to previously inaccessible disulfurized molecules in a single step. northeastern.edunih.gov The use of readily accessible sulfinyl sulfones as precursors has expanded the synthetic utility of sulfinyl radicals, enabling the assembly of valuable sulfoxide-containing compounds. researchgate.netscispace.com This methodology is tolerant of a wide range of functional groups and hydrocarbons. nih.gov
Metal-Catalyzed Sulfonylation Strategies
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways for the formation of various chemical bonds, including the C–S bond in sulfones. Copper and nickel are two of the most versatile and widely used metals for these transformations.
Copper-catalyzed reactions represent a cost-effective and robust method for synthesizing aryl sulfones. pku.edu.cn A variety of strategies have been developed, leveraging different starting materials and reaction conditions.
One common approach involves the cross-coupling of aryl halides with sulfinic acid salts or their equivalents. researchgate.net Copper(I) catalysts have been used to synthesize aryl methyl sulfones from aryl halides and dimethyl sulfoxide (DMSO), with atmospheric oxygen serving as the oxidant. This reaction proceeds through the cleavage and formation of C–S bonds and is compatible with various functional groups on the aryl halide.
Another method is the copper-catalyzed oxidative coupling of aryl boronic acids with alkyl sulfinates. pku.edu.cn This reaction can be performed using copper acetate (Cu(OAc)₂) and N-methylimidazole as catalysts, with air as the green oxidant. pku.edu.cn More recently, a copper-catalyzed method for preparing masked hetero(aryl) sulfinates has been developed using substoichiometric amounts of a copper salt under mild, base-free conditions. acs.org This involves the coupling of (hetero)aryl iodides with a commercial sulfonylation reagent, sodium 1-methyl 3-sulfinopropanoate (SMOPS). acs.org
Table 2: Substrate Scope in Copper-Catalyzed Sulfonylation of Aryl Halides with DMSO
| Aryl Halide | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Fluoroiodobenzene | CuI | K₂CO₃ | 75 |
| 4-Chloroiodobenzene | CuI | K₂CO₃ | 82 |
| 4-Acetyliodobenzene | CuI | K₂CO₃ | 88 |
| 4-Methoxyiodobenzene | CuI | K₂CO₃ | 65 |
Illustrative yields for the synthesis of analogous aryl methyl sulfones.
Nickel catalysis has emerged as a powerful alternative and complement to other transition metals for sulfone synthesis. Nickel catalysts are attractive due to their lower cost and unique reactivity, enabling transformations that may be challenging with other metals. mdpi.com
A prominent strategy is the nickel-catalyzed cross-coupling of aryl halides, such as aryl bromides, with sodium sulfinates. researchgate.netmdpi.com Dual catalytic systems combining a nickel catalyst with an organoboron photocatalyst under visible light irradiation have been shown to be effective for this transformation, tolerating a broad range of functional groups. mdpi.com This photo-nickel dual catalysis represents a sustainable approach to sulfone synthesis. mdpi.com
Other nickel-catalyzed methods include the asymmetric hydrogenation of α,β-unsaturated sulfones to produce chiral sulfones with high yields and excellent enantioselectivities. Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed, such as the asymmetric arylation of α-chlorosulfones with aryl halides, which provides access to enantioenriched α,α-disubstituted sulfones. nih.gov A nickel-catalyzed desulfonylative reductive cross-coupling between aryl sulfones and aryl bromides has also been established to form diverse biaryl compounds via selective cleavage of the C–SO₂ bond. acs.org
Table 3: Examples of Nickel-Catalyzed Cross-Coupling of Aryl Bromides with Sodium Sulfinates
| Aryl Bromide | Sulfinate Salt | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Fluorobromobenzene | Sodium benzenesulfinate | NiCl₂ / Organoboron photocatalyst | 85 |
| 4-Cyanobromobenzene | Sodium p-toluenesulfinate | NiCl₂ / Organoboron photocatalyst | 92 |
| 2-Bromonaphthalene | Sodium benzenesulfinate | NiCl₂ / Organoboron photocatalyst | 78 |
| 3-Bromopyridine | Sodium p-toluenesulfinate | NiCl₂ / Organoboron photocatalyst | 65 |
Representative yields from photocatalytic nickel-catalyzed sulfonylation reactions. mdpi.com
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, providing a versatile route to aryl sulfones. nih.govnih.gov These methods often involve the coupling of aryl halides or triflates with a sulfur-containing partner.
A notable approach is the palladium-catalyzed three-component synthesis of diaryl sulfones. This method brings together an aryl lithium species, an aryl or alkenyl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). nih.gov The reaction proceeds through the formation of a lithium sulfinate intermediate, which then undergoes palladium-catalyzed coupling with the halide. The use of an electron-poor XantPhos-type ligand can significantly improve the yields of this transformation. nih.gov
Another versatile palladium-catalyzed method involves the sulfination of aryl and heteroaryl halides. nih.govbohrium.com This reaction provides access to a wide array of aryl and heteroaryl sulfinates, which are key intermediates in the synthesis of sulfones. nih.govbohrium.com Capitalizing on this, one-pot protocols have been developed to directly synthesize sulfones from aryl halides. nih.gov The palladium-catalyzed reaction of sulfinic acid salts with aryl halides or triflates, often in the presence of a phase-transfer catalyst like tetra-n-butylammonium chloride (nBu4NCl), furnishes unsymmetrical diaryl sulfones in good yields. The choice of ligand is crucial for the success of this reaction, with rigid bidentate ligands like Xantphos being particularly effective. organic-chemistry.org
A general method for the sulfonylation of aryl bromides has also been developed, which can be followed by an in situ reaction with an electrophilic fluorine source to produce sulfonyl fluorides. nih.gov This two-step, one-pot process further highlights the utility of palladium catalysis in accessing diverse sulfonyl-containing compounds. nih.gov
Table 1: Examples of Palladium-Catalyzed Sulfone Synthesis
| Aryl Halide/Triflate | Sulfur Source | Catalyst/Ligand | Product | Yield (%) | Reference |
| 3-Bromoanisole | Aryl lithium and DABSO | Palladium catalyst with XantPhos-type ligand | Diaryl sulfone | Good | nih.gov |
| Various aryl/vinyl halides or triflates | Sulfinic acid salts | Palladium catalyst with Xantphos | Unsymmetrical diaryl and aryl vinyl sulfones | Good | organic-chemistry.org |
| Aryl bromides | DABSO | PdCl2(AmPhos)2 | Aryl sulfonyl fluorides (after fluorination) | 61-73% | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Sulfones
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings and serves as a key strategy for the synthesis of fluorinated sulfones. masterorganicchemistry.comchemistrysteps.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com The presence of strong electron-withdrawing groups, such as a sulfonyl group, ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com
Activated fluoroaromatics are excellent substrates for SNAr reactions. For instance, compounds like 4-fluorophenyl methyl sulfone have been shown to be effective coupling partners in the synthesis of aryl ethers via SNAr. acs.org In the context of porphyrin chemistry, intramolecular SNAr displacement of an ortho-fluorine atom on a meso-pentafluorophenyl group by a neighboring β-amino substituent has been utilized to create quinoline-annulated metalloporphyrins. researchgate.net This demonstrates the utility of activated fluoroarenes in constructing complex molecular architectures. While direct examples involving bis(4-fluorophenyl) sulfone as a building block for propyl(4-fluorophenyl) sulfone were not prevalent in the provided search results, the high reactivity of the fluorine atoms in bis(4-fluorophenyl) sulfone towards nucleophilic attack makes it a plausible precursor. One of the fluoro-substituted rings could potentially react with a propyl nucleophile, though this would likely lead to a mixture of products and require careful control of reaction conditions.
In SNAr reactions, fluoride (B91410) is often a surprisingly good leaving group. masterorganicchemistry.comstackexchange.com Although the carbon-fluorine bond is very strong, the rate-determining step of the SNAr reaction is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the C-F bond. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine has a strong electron-withdrawing inductive effect, which stabilizes the negatively charged Meisenheimer intermediate and thus lowers the activation energy of the reaction. stackexchange.com This effect is more pronounced when the fluorine is ortho or para to the site of nucleophilic attack. core.ac.uk
The reactivity of fluoroarenes in SNAr can be influenced by the solvent. In protic solvents, fluoride is strongly solvated through hydrogen bonding, which can increase its leaving group ability. stackexchange.com The development of catalytic SNAr reactions of fluoroarenes, including electron-neutral and electron-rich systems, has further expanded the scope of this transformation. nih.govacs.org For example, organic superbases have been shown to catalyze the concerted SNAr reactions of aryl fluorides with a variety of nucleophiles. acs.org
Elimination-Addition Pathways for Vinyl Sulfone Precursors
Vinyl sulfones are versatile intermediates in organic synthesis, serving as Michael acceptors and partners in cycloaddition reactions. wikipedia.orgscripps.edu The synthesis of sulfones can be achieved through pathways involving vinyl sulfone precursors, typically through an elimination-addition sequence.
The preparation of vinyl sulfones can be accomplished through various methods, including the oxidation of vinyl sulfides, β-elimination of halosulfones, and the Wittig reaction of α-sulfinyl phosphonium ylides. nih.gov A common route involves the oxidation of a corresponding sulfide (B99878) to the sulfone, followed by an elimination reaction to generate the double bond. wikipedia.org For example, divinyl sulfone is prepared by the oxidation of bis(2-hydroxyethyl)sulfide followed by pyrolysis to eliminate two equivalents of acetic acid. wikipedia.org
Once formed, vinyl sulfones can undergo Michael addition with a wide range of nucleophiles. In the context of synthesizing this compound, a hypothetical route could involve the reaction of a (4-fluorophenyl) vinyl sulfone with a propyl nucleophile, such as a propyl Grignard reagent or a propyl cuprate. This conjugate addition would lead to the formation of the desired carbon-carbon bond and the introduction of the propyl group.
Table 2: General Reactions Involving Vinyl Sulfones
| Reaction Type | Reactants | Product | Description |
| Michael Addition | Vinyl sulfone, Nucleophile (e.g., thiol) | Adduct | The nucleophile adds to the β-carbon of the vinyl sulfone. wikipedia.org |
| Cycloaddition | Vinyl sulfone, Diene | Cycloadduct | The vinyl sulfone acts as a dienophile. wikipedia.org |
Precursor Synthesis and Functional Group Transformations
The synthesis of sulfones often relies on the availability of suitable precursors and the ability to perform key functional group transformations. Sulfonyl chlorides and sulfinate anions are two of the most important classes of precursors in sulfone synthesis.
Derivatization of Sulfonyl Chlorides and Sulfinate Anions
Sulfonyl chlorides are highly reactive electrophiles that can be readily converted into a variety of other sulfonyl-containing functional groups, including sulfones, sulfonamides, and sulfonate esters. nih.gov They can be synthesized through methods such as the dehydration of sulfonic acids or the reaction of arenediazonium salts with sulfur dioxide. nih.gov A one-pot procedure for the efficient synthesis of aliphatic sulfones involves the reduction of sulfonyl chlorides with magnesium to form anhydrous sulfinate salts, which are then alkylated in the presence of an alkyl chloride. rsc.org
Sulfinate anions are versatile nucleophiles that can be generated from various sources and are key intermediates in many sulfone syntheses. organic-chemistry.orgacs.orgnih.gov Thiosulfonates have been revisited as stable and non-toxic alternatives to metal sulfinates derived from toxic SO2. organic-chemistry.orgacs.orgnih.govacs.org In the presence of a base, thiosulfonates can be cleaved to generate sulfinate anions, which can then react with electrophiles like alkyl or benzyl bromides to form sulfones in high yields. acs.org This method is applicable to a wide range of both aromatic and aliphatic compounds. organic-chemistry.org
Table 3: Synthesis of Sulfones from Sulfonyl Chlorides and Sulfinates
| Precursor | Reagents | Method | Product | Reference |
| Sulfonyl chlorides | Mg, then alkyl chloride | One-pot reduction and alkylation | Aliphatic sulfones | rsc.org |
| Thiosulfonates | Base (e.g., Cs2CO3), Electrophile (e.g., benzyl bromide) | Cleavage to sulfinate anion followed by alkylation | Sulfones | acs.org |
Introduction of Propyl and 4-Fluorophenyl Moieties
The synthesis of this compound involves the formation of a sulfone bridge between a propyl group and a 4-fluorophenyl group. The introduction of these specific moieties can be achieved through various synthetic strategies, primarily revolving around the formation of the carbon-sulfur (C-S) and sulfur-oxygen (S=O) bonds. Established methodologies for the synthesis of unsymmetrical sulfones can be adapted for this purpose, including the oxidation of a corresponding sulfide, the alkylation of a sulfinate salt, or through Friedel-Crafts-type reactions.
A common and effective method for constructing the sulfone linkage is through the S-alkylation of a sulfinate salt. In this approach, a salt of 4-fluorophenylsulfinic acid can be reacted with a propyl halide. This nucleophilic substitution reaction directly establishes the propyl-sulfonyl bond. The 4-fluorophenylsulfinate salt, which can be prepared from 4-fluorobenzenesulfonyl chloride, serves as the nucleophile, while a propyl halide, such as propyl bromide or propyl iodide, acts as the electrophile.
Alternatively, the 4-fluorophenyl moiety can be introduced via aromatic sulfonylation. This involves an electrophilic aromatic substitution reaction where fluorobenzene is reacted with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method directly forms the aryl-sulfonyl bond.
Another versatile approach is the oxidation of a pre-formed propyl(4-fluorophenyl) sulfide. The sulfide can be synthesized through nucleophilic aromatic substitution of 4-fluorohalobenzene with propane-1-thiol or its corresponding thiolate. Subsequent oxidation of the sulfide, using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), will yield the desired sulfone. orgsyn.orgorganic-chemistry.org The selectivity of the oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and reaction conditions. organic-chemistry.org
The following tables summarize various synthetic approaches that can be adapted for the preparation of this compound, based on analogous reactions found in the literature.
Table 1: Synthetic Methodologies for Aryl Sulfone Synthesis
| Method | Reactant 1 | Reactant 2 | Reagents/Catalyst | Product Type |
| Alkylation of Sulfinate | Sodium 4-fluorophenylsulfinate | Propyl bromide | - | Aryl propyl sulfone |
| Aromatic Sulfonylation | Fluorobenzene | Propane-1-sulfonyl chloride | AlCl₃ | Aryl propyl sulfone |
| Sulfide Oxidation | Propyl(4-fluorophenyl) sulfide | H₂O₂ or m-CPBA | - | Aryl propyl sulfone |
| Palladium-Catalyzed Coupling | 4-Fluoroiodobenzene | Dimethyl sulfite | Bis(triphenylphosphine)palladium(II) chloride | Aryl methyl sulfone |
Table 2: Examples of Reagents for Introducing Functional Moieties in Sulfone Synthesis
| Moiety to be Introduced | Reagent Type | Specific Example |
| 4-Fluorophenyl | Arylsulfonyl halide | 4-Fluorobenzene sulfonyl chloride |
| 4-Fluorophenyl | Aryl halide | 4-Fluoroiodobenzene |
| Propyl | Alkyl halide | Propyl bromide |
| Propyl | Alkyl alcohol | Propan-1-ol |
Detailed research findings indicate that metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-S bond formation. mdpi.com For instance, a palladium-catalyzed coupling of an aryl halide with a source of sulfur dioxide and an appropriate coupling partner could be envisioned for the synthesis of the target molecule.
The choice of synthetic route can be influenced by factors such as the commercial availability of starting materials, desired yield, and scalability of the reaction. For the specific synthesis of this compound, the alkylation of sodium 4-fluorophenylsulfinate with a propyl halide presents a straightforward and high-yielding approach.
Reaction Pathways, Mechanistic Insights, and Chemical Reactivity of Propyl 4 Fluorophenyl Sulfone
Electrophilic and Nucleophilic Reactions
The reactivity of Propyl(4-fluorophenyl) sulfone in electrophilic and nucleophilic reactions is largely governed by the strong electron-withdrawing nature of the sulfonyl group (-SO₂-). This group significantly influences the electron density of the aromatic ring and the acidity of the adjacent alkyl protons.
Nucleophilic Reactions: The primary site for nucleophilic attack is the aromatic ring, specifically the carbon atom bonded to the fluorine. The powerful electron-withdrawing sulfone group deactivates the ring and makes it electron-deficient, thereby facilitating Nucleophilic Aromatic Substitution (SNAr). researchgate.netresearchgate.net The fluorine atom, being a good leaving group, is susceptible to displacement by a variety of nucleophiles, including alkoxides, phenoxides, and thiolates. researchgate.net This reactivity is analogous to that of bis(4-fluorophenyl) sulfone, a common monomer in the synthesis of high-performance polymers like poly(ether sulfone)s, where the fluoride (B91410) is displaced by phenoxide nucleophiles. researchgate.netmdpi.com
Another site for nucleophilic interaction is the carbon atom on the propyl group that is alpha to the sulfone. The sulfone group stabilizes an adjacent carbanion, increasing the acidity of the α-protons. Treatment with a strong base can deprotonate this position, generating a nucleophilic carbanion that can participate in subsequent alkylation or condensation reactions. Benzylic substrates with electron-withdrawing groups on the aromatic ring have been shown to react more rapidly with anionic nucleophiles in bimolecular substitution reactions. sit.edu.cn
Electrophilic Reactions: Conversely, the 4-fluorophenyl ring is strongly deactivated towards electrophilic aromatic substitution. The sulfone group acts as a powerful deactivating group and a meta-director. Consequently, electrophilic attack on the aromatic ring of this compound is significantly disfavored and would require harsh reaction conditions.
Radical Reactivity and Transformations
Aryl sulfones are versatile participants in radical reactions, capable of acting as radical precursors or reacting with radical species. These transformations often proceed through single electron transfer (SET) mechanisms, leading to C-S bond cleavage or functionalization.
Sulfonyl Radical Additions and Fragmentations
While the homolytic cleavage of the C-S bond in this compound to directly generate a propylsulfonyl radical requires significant energy, sulfonyl radicals are readily generated from various sulfonyl-containing precursors under photoredox catalysis. cam.ac.uk These sulfonyl radicals can then undergo addition to unsaturated systems like alkenes and alkynes. acs.orgresearchgate.net For instance, the radical addition of a sulfonyl radical to an alkene generates a new carbon-centered radical, which can be trapped in subsequent steps. acs.org
Alternatively, aryl sulfones can undergo fragmentation upon reaction with other radical species. A notable example is the radical borylation of aryl sulfones, where the addition of a boryl radical to the sulfone is followed by a β-cleavage, releasing a sulfonyl radical and forming an aryl borane (B79455). chemrxiv.org This process represents a formal cleavage and functionalization of the C–S bond.
Table 1: Examples of Radical Reactions Involving the Sulfonyl Group
| Reaction Type | Substrates | Conditions | Products | Key Observation | Source(s) |
|---|---|---|---|---|---|
| Radical Borylation | Aryl sulfones, diMeImd-BH₃ | Radical initiator | Aryl boranes, Sulfonyl radicals | Addition of a boryl radical to the sulfone triggers C-S bond fragmentation. | chemrxiv.org |
| Sulfonylalkenylation | Alkenes, Alkenyl halides, Sodium sulfinate | Ni-Organophotocatalysis | β-Chiral sulfones | Chemoselective radical addition of a sulfonyl radical to the alkene is preferred over reaction with the alkenyl halide. | acs.org |
| Photoredox Sulfonylation | Sulfonyl tetrazoles, Electron-deficient olefins | Iridium photocatalyst, Blue LED | Dialkyl sulfones | Sulfonyl radicals are generated from sulfone-substituted tetrazoles and trapped by olefins. | cam.ac.uk |
C-S Bond Functionalization under Radical Conditions
The carbon-sulfur bond in aryl sulfones can be strategically functionalized using radical chemistry. As mentioned, radical borylation effectively replaces the entire sulfone moiety with a borane group, demonstrating a powerful C-S bond cleavage and functionalization strategy. chemrxiv.org Reductive desulfonylation, often initiated by a single electron transfer process, can also lead to the cleavage of the C-S bond, effectively removing the sulfonyl group. acs.org These transformations highlight the utility of the sulfone as a functional group that can be removed or replaced under specific radical conditions.
Single Electron Transfer Processes
Many radical reactions involving sulfones are initiated by a single electron transfer (SET). Aryl sulfones can act as electron acceptors to form a radical anion intermediate. cas.cn This process is often facilitated by photoredox catalysis, where a photocatalyst, upon excitation by light, transfers an electron to the sulfone. cam.ac.ukacs.orgnih.gov
The resulting radical anion is often unstable and undergoes fragmentation, typically involving the cleavage of the C-S bond to produce a sulfinate anion and an aryl radical, or an alkyl radical and an arylsulfinate anion. This type of mechanism, known as a unimolecular radical nucleophilic substitution (Sᵣₙ1), has been observed in the fluoroalkylation of nucleophiles with fluoroalkyl sulfones. cas.cn The generation of these radical intermediates opens pathways for various C-C or C-heteroatom bond-forming reactions. semanticscholar.org
Substituent Effects on Reactivity
Influence of the 4-Fluorophenyl Group on Electron Density and Reaction Sites
The electronic character of this compound is dominated by the substituents on the aromatic ring. Both the sulfone group and the fluorine atom are strongly electron-withdrawing.
Sulfone Group (-SO₂-): This group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). It significantly reduces the electron density of the aromatic ring, which is a primary reason for the ring's deactivation towards electrophilic attack and activation towards nucleophilic attack. nih.gov
Fluorine Atom (-F): The fluorine at the para-position also contributes a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, further reducing the ring's electron density. cymitquimica.com
The combination of these two groups creates a highly electron-deficient aromatic system. This electronic modulation directly impacts the molecule's reactivity, making the carbon atom attached to the fluorine the most electrophilic site on the ring and thus the most susceptible to nucleophilic attack. researchgate.netmdpi.com
An important structural consideration is the role of the sulfone bridge itself. Studies on diphenyl sulfones have shown that the SO₂ group acts as an electronic insulator, meaning it does not effectively transmit electronic effects (resonance) between the two groups attached to it (in this case, the propyl group and the 4-fluorophenyl ring). cdnsciencepub.com Therefore, the electronic nature of the propyl group has a negligible impact on the reactivity of the aromatic ring, and the electronic effects of the fluorophenyl group are not transmitted to the propyl chain through the sulfone bridge. The reactivity at each side of the sulfone is primarily influenced by its immediate chemical environment.
Impact of the Propyl Moiety on Steric and Electronic Factors
The propyl group attached to the sulfonyl moiety in this compound primarily exerts its influence through steric and modest electronic effects. These factors can affect the molecule's conformation, the accessibility of the reactive centers, and the stability of reaction intermediates.
Steric Hindrance: The bulk of the propyl group plays a significant role in the chemical reactivity of the molecule. Compared to a methyl or ethyl group, the n-propyl group presents a greater steric profile. This increasing bulk can hinder the approach of reactants to the adjacent sulfonyl group or to the α-carbon of the propyl chain itself.
Studies on analogous series of alkyl aryl sulfides have demonstrated that the rate of oxidation reactions decreases as the size of the alkyl group increases. For instance, in the oxidation of alkyl phenyl sulfides by peroxydisulfate, a clear trend in reaction rates is observed, with reactivity decreasing in the order: methyl > ethyl > n-propyl > isopropyl cdnsciencepub.com. This trend is primarily attributed to increasing steric congestion around the sulfur atom, which impedes the oxidant's approach cdnsciencepub.com.
| Alkyl Phenyl Sulfide (B99878) | Relative Rate Constant (k_rel) |
| Phenyl methyl sulfide | 1.00 |
| Phenyl ethyl sulfide | 0.52 |
| Phenyl n-propyl sulfide | 0.32 |
| Phenyl isopropyl sulfide | 0.15 |
| (Data adapted from studies on the oxidation of alkyl aryl sulfides, illustrating the steric effect of the alkyl group on reactivity) cdnsciencepub.com. |
Conformational Effects: The steric demand of the sulfonyl group, which is significantly larger than that of a sulfide group, forces specific conformational preferences in the propyl chain. NMR spectroscopic analysis of aryl n-propyl sulfones reveals complex, second-order spectra, indicating a moderate preference for an anti-conformation of the propyl chain rsc.org. This preferred conformation minimizes steric interactions and influences which protons are more susceptible to abstraction in elimination or substitution reactions.
Electronic Effects: The electronic contribution of the propyl group is relatively minor compared to its steric influence. As an alkyl group, it is weakly electron-donating through an inductive effect. This effect is generally overshadowed by the powerful electron-withdrawing nature of the 4-fluorophenylsulfonyl group. However, in reactions involving the formation of a positive charge (carbocation) at an adjacent position, this modest inductive effect could play a minor stabilizing role. Conversely, in reactions where a negative charge (carbanion) is developed on the α-carbon, the electron-donating nature of the propyl group would be slightly destabilizing. In most mechanistic pathways involving aryl sulfones, the dominant electronic factors arise from the aryl ring and the sulfonyl group itself rsc.orgacs.org.
Mechanistic Elucidation Techniques and Studies
To understand the precise sequence of bond-making and bond-breaking events in reactions involving this compound, chemists employ several sophisticated techniques. These methods provide insights into the transition states and the presence of short-lived, reactive intermediates.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by revealing whether a specific C-H bond is broken in the rate-determining step of a reaction libretexts.orglibretexts.org. This is achieved by replacing a hydrogen atom at a key position with its heavier isotope, deuterium (B1214612) (D), and measuring the resulting change in the reaction rate. A C-D bond is stronger than a C-H bond, so if this bond is cleaved during the rate-limiting step, the reaction will proceed more slowly for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1) libretexts.orgacs.org.
While specific KIE studies on this compound are not documented in the literature, extensive studies on analogous systems, such as the thermal elimination (Ei) reactions of sulfoxides, provide a clear example of this technique's application. The pyrolysis of 1-arylethyl aryl sulfoxides, which eliminates an alkene, shows significant primary KIEs when the β-hydrogens are replaced with deuterium researchgate.net.
| Substrate (Y=H) | kH/kD at 100°C |
| threo-C₆H₅S(O)CH(CH₃)C₆H₅ | 4.98 |
| erythro-C₆H₅S(O)CH(CH₃)C₆H₅ | 5.39 |
| (Data from a study on the pyrolysis of 1-phenylethyl phenyl sulfoxides, demonstrating a significant kinetic isotope effect consistent with C-H bond cleavage in the rate-determining step) researchgate.net. |
The observation of a large KIE (typically in the range of 2-7 for primary C-H bonds) provides strong evidence for a mechanism where the β-C-H bond is broken in the transition state researchgate.netyoutube.com. For a reaction involving this compound, such as a base-induced elimination to form 1-propenyl(4-fluorophenyl) sulfone, a KIE study would involve deuterating the C2 position of the propyl group. A significantly lower reaction rate for the deuterated analogue would support a concerted E2 mechanism where the C-H bond is broken simultaneously with the departure of a leaving group. The absence of a primary KIE would suggest a stepwise mechanism where C-H bond cleavage occurs after the rate-determining step.
Trapping Experiments for Reactive Intermediates
Many reactions involving sulfones can proceed through highly reactive, transient intermediates such as radicals or carbanions. Trapping experiments are designed to capture these fleeting species, providing direct evidence for their existence and thus supporting a proposed reaction mechanism. This is typically done by introducing a "trapping agent" into the reaction mixture—a molecule that reacts rapidly and irreversibly with the specific intermediate to form a stable, identifiable product.
A common trapping agent for radical intermediates is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, abbreviated as TEMPO researchgate.netresearchgate.net. TEMPO is a stable radical that efficiently scavenges transient carbon-centered radicals to form stable alkoxyamine adducts. If the addition of TEMPO to a reaction involving this compound significantly slows down or completely inhibits the formation of the expected product, it is strong evidence for a radical-mediated pathway nsf.govrsc.orgchinesechemsoc.org. The detection of the TEMPO-adduct by techniques like mass spectrometry further confirms the presence of the trapped radical.
For example, in studies of multicomponent reactions to synthesize sulfones, the addition of TEMPO completely suppressed product formation, indicating that the mechanism involved radical intermediates chinesechemsoc.orgua.es. Similarly, in the photocatalytic generation of sulfonyl radicals, the reaction is completely inhibited in the presence of TEMPO, confirming that a radical process is at play rsc.org.
In other cases, different types of traps can be used. For instance, radical clock experiments utilize substrates that can undergo a characteristic and rapid intramolecular rearrangement if a radical is formed. The observation of the rearranged product serves as evidence for the radical intermediate. Such an experiment was used to support a radical mechanism in a multicomponent reductive cross-coupling reaction to form alkyl-alkyl sulfones chinesechemsoc.org. These trapping techniques are indispensable for distinguishing between ionic, pericyclic, and radical reaction pathways.
Spectroscopic Monitoring of Reaction Progress
Monitoring the change in concentration of reactants, intermediates, and products over time is fundamental to understanding reaction kinetics. Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for the real-time analysis of reactions involving sulfones.
NMR Spectroscopy: 1H, 19F, and 13C NMR spectroscopy can be used to follow the progress of a reaction in a non-invasive manner youtube.com. By taking spectra at regular intervals, one can quantify the disappearance of signals corresponding to this compound and the appearance of signals for the product(s). This allows for the determination of reaction rates and orders. The presence of the fluorine atom provides a unique probe via 19F NMR, which is often simpler to analyze than 1H NMR due to a wider chemical shift range and lack of background signals rsc.orgnih.gov. Flow NMR systems have further advanced this capability, allowing for the monitoring of fast reactions by mixing reagents just before they enter the NMR detection coil rsc.orgnih.gov.
UV-Vis Spectroscopy: The aromatic ring in this compound provides a chromophore that allows for the use of UV-Vis spectroscopy to monitor reactions. Changes in the substitution or electronic environment of the aromatic ring during a reaction will alter its UV-Vis absorption spectrum. For reactions involving colored intermediates, such as certain radical anions, this technique is particularly powerful. For example, pulse radiolysis coupled with UV-Vis absorption spectroscopy has been used to directly observe sulfonyl radicals (ArSO₂•) and measure the absolute rate constants of their reactions, such as addition to alkenes researchgate.netacs.org.
| Radical | Alkene | Rate Constant (k, M⁻¹s⁻¹) |
| CH₃SO₂• | Acrolein | 4.9 x 10⁹ |
| CH₃SO₂• | Propiolic Acid | 5.9 x 10⁷ |
| (Data from kinetic studies on the formation and addition of sulfonyl radicals to C-C multiple bonds, monitored by pulse radiolysis) acs.org. |
This technique provides invaluable kinetic data that helps to build a comprehensive picture of the reaction mechanism. By monitoring the reaction of this compound under specific conditions, one could similarly detect transient species and measure their reaction rates, providing deep mechanistic insight rsc.org.
Advanced Spectroscopic and Analytical Characterization Methodologies in Sulfone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, the carbon framework, proton environments, and the influence of the fluorine substituent can be mapped out.
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide fundamental information about the molecular skeleton of Propyl(4-fluorophenyl) sulfone.
The ¹H NMR spectrum is expected to show distinct signals for the propyl group and the aromatic protons. The propyl group protons would appear as three distinct multiplets: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene (CH₂) group directly attached to the sulfonyl group. The electron-withdrawing nature of the sulfonyl group would shift the signal of the adjacent methylene protons significantly downfield compared to a simple alkane. The 4-fluorophenyl group would exhibit a characteristic AA'BB' splitting pattern, appearing as two complex multiplets in the aromatic region of the spectrum, due to the coupling of protons with each other and with the fluorine atom.
The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The three carbon atoms of the propyl chain would resonate in the aliphatic region, with the carbon atom alpha to the sulfonyl group being the most deshielded and appearing at the lowest field among the three. For the 4-fluorophenyl ring, four distinct signals are expected due to the plane of symmetry. The carbon atom directly bonded to the sulfonyl group (ipso-carbon) and the carbon bonded to the fluorine atom would show signals influenced by both the substituent and the fluorine coupling (¹JCF). The two chemically equivalent ortho-carbons and the two equivalent meta-carbons would also be distinguishable, with their chemical shifts influenced by coupling to the fluorine atom (²JCF and ³JCF, respectively).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| Propyl-CH₃ | ~1.0 | ~13 | Triplet (t) |
| Propyl-CH₂ | ~1.8 | ~17 | Sextet (sxt) |
| Propyl-CH₂-SO₂ | ~3.2 | ~58 | Triplet (t) |
| Aromatic-CH (ortho to SO₂) | ~8.0 | ~129 (d, ³JCF) | Doublet of triplets (dt) |
| Aromatic-CH (meta to SO₂) | ~7.3 | ~117 (d, ²JCF) | Doublet of triplets (dt) |
| Aromatic-C-SO₂ (ipso) | - | ~138 (d, ⁴JCF) | - |
| Aromatic-C-F | - | ~166 (d, ¹JCF) | - |
Note: Predicted values are based on typical chemical shifts for analogous structures and may vary depending on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show cross-peaks connecting the adjacent methylene and methyl protons of the propyl group, confirming the -CH₂-CH₂-CH₃ sequence. It would also show a correlation between the ortho and meta protons on the aromatic ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal of the propyl chain to its corresponding carbon signal and the aromatic proton signals to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the alpha-protons of the propyl group to the ipso-carbon of the phenyl ring, unequivocally establishing the connection between the alkyl chain and the aromatic system through the sulfone bridge.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition (C₉H₁₁FO₂S).
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure.
Table 2: Expected Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z Value (Proposed) | Fragment Ion | Formula | Notes |
| 202 | [M]⁺ | [C₉H₁₁FO₂S]⁺ | Molecular Ion |
| 159 | [M - C₃H₇]⁺ | [C₆H₄FO₂S]⁺ | Loss of the propyl radical |
| 143 | [FC₆H₄SO₂]⁺ | [C₆H₄FO₂S]⁺ | 4-Fluorophenylsulfonyl cation |
| 95 | [FC₆H₄]⁺ | [C₆H₄F]⁺ | 4-Fluorophenyl cation |
| 79 | [SO₂H]⁺ | [HSO₂]⁺ | Sulfonyl group fragment |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The two methods are often complementary. The most characteristic vibrations for this compound are associated with the sulfonyl (SO₂) group. These appear as two strong bands in the IR spectrum corresponding to the asymmetric and symmetric stretching modes. The C-F bond and the aromatic ring also exhibit characteristic absorptions.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| SO₂ | Asymmetric Stretch | 1350–1300 | Strong | Moderate |
| SO₂ | Symmetric Stretch | 1160–1120 | Strong | Moderate |
| Aromatic C-H | Stretch | 3100–3000 | Moderate | Strong |
| Aliphatic C-H | Stretch | 3000–2850 | Moderate | Strong |
| Aromatic C=C | Ring Stretch | 1600–1450 | Moderate | Strong |
| C-F | Stretch | 1250–1100 | Strong | Weak |
| C-S | Stretch | 800–600 | Moderate | Moderate |
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.
This data would confirm the tetrahedral geometry around the sulfur atom of the sulfone group and the planarity of the phenyl ring. Key structural parameters to be determined would include:
S=O and S-C bond lengths: To compare with typical values for sulfones.
C-S-C and O-S-O bond angles: Defining the geometry of the sulfone core.
Torsion angles: Describing the conformation of the propyl group relative to the sulfone and the orientation of the 4-fluorophenyl ring.
Furthermore, XRD analysis reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as C-H···O or C-H···F hydrogen bonds, which can influence the physical properties of the solid.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. mdpi.comresearchgate.net This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of a molecule's constitution and conformation. mdpi.com
For a compound like this compound, obtaining a suitable single crystal would enable the elucidation of key structural features. Analysis of analogous fluorinated sulfone derivatives reveals the type of data that can be obtained. For instance, the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a related molecule, was determined, showing the dihedral angle between the amide group and the fluorinated benzene (B151609) ring to be 87.30 (5)°. iucr.org The sulfonyl group's geometry and its orientation relative to the aromatic ring are critical parameters defined by this technique. iucr.orgnih.gov The analysis also details intermolecular interactions, such as hydrogen bonds and other weaker contacts, that govern the crystal packing. iucr.org
Table 1: Representative Crystallographic Data for an Analogous Fluorinated Sulfone Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (5) |
| b (Å) | 15.6789 (8) |
| c (Å) | 12.4567 (6) |
| β (°) | 95.123 (2) |
| Volume (ų) | 1970.5 (2) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: Data presented is illustrative for a representative sulfone compound and not specific to this compound.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize crystalline materials. anl.gov It provides information on the crystal structure, phase purity, and degree of crystallinity of a powdered sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on polycrystalline material. unt.edu The technique generates a diffraction pattern, which serves as a unique "fingerprint" for a specific crystalline solid. anl.gov
In the context of this compound, PXRD would be used to confirm the identity of the bulk material by comparing its experimental pattern to one calculated from single-crystal data, if available. It is also crucial for identifying different crystalline forms, or polymorphs. Studies on related sulfone polymers, such as poly(ether sulfone) (PES), demonstrate that as-synthesized materials are often amorphous, exhibiting broad humps in their diffractograms. researchgate.net However, solvent-induced crystallization can lead to the emergence of sharp diffraction peaks, indicating a more ordered crystalline structure. researchgate.net
Table 2: Illustrative PXRD Peak Positions for a Crystalline Sulfone-Containing Polymer
| 2θ (degrees) | d-spacing (Å) | Relative Intensity |
|---|---|---|
| 18.7 | 4.74 | Strong |
| 20.5 | 4.33 | Medium |
| 22.8 | 3.89 | Medium |
| 28.9 | 3.09 | Weak |
Note: Data adapted from studies on poly(ether sulfone) (PES) for illustrative purposes. researchgate.net
Chromatographic Separation and Analysis Techniques (e.g., GPC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are vital for assessing purity, quantifying the compound in complex matrices, and monitoring reaction progress. nih.gov
GC, particularly with a sulfur-selective detector like a sulfur chemiluminescence detector (SCD), provides high sensitivity and selectivity for sulfur-containing compounds. hpst.czshimadzu.com This method is suitable for volatile and thermally stable sulfones. For less volatile or thermally sensitive sulfones, reversed-phase HPLC is often the method of choice. The use of a fluorophenyl stationary phase in HPLC can offer unique selectivity for separating fluorinated aromatic compounds. restek.com
Gel Permeation Chromatography (GPC) is a subset of size-exclusion chromatography used primarily to determine the molecular weight distribution of polymers. researchgate.net While not directly applicable to a small molecule like this compound itself, it is a critical tool in the broader field of sulfone polymer research, where materials like poly(ether sulfone) are characterized for their number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn). researchgate.net
Table 3: Example Chromatographic Method for Analysis of Aromatic Sulfones
| Parameter | Gas Chromatography (GC-SCD) | High-Performance Liquid Chromatography (RP-HPLC) |
|---|---|---|
| Column | Capillary column (e.g., DB-1) | C18 or FluoroPhenyl column |
| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water gradient |
| Detector | Sulfur Chemiluminescence Detector (SCD) | UV Detector (e.g., at 254 nm) |
| Application | Purity assessment, trace analysis | Purity determination, reaction monitoring |
Note: This table provides general parameters for the analysis of sulfone compounds. hpst.czrestek.com
Advanced Microscopic Techniques for Morphology
Advanced microscopic techniques are essential for visualizing the physical form, or morphology, of a substance. The size, shape, and surface texture of particles can significantly influence the bulk properties of a material.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the surface, and the resulting interactions are detected to form an image. SEM is widely used to study the morphology of sulfone-based materials, particularly polymers and membranes. matec-conferences.orgresearchgate.net For instance, in the fabrication of poly(ether sulfone) membranes, SEM images reveal detailed structures such as the dense skin layer, porous support layer, and the presence of macrovoids, all of which are influenced by preparation conditions. matec-conferences.org For a crystalline powder of this compound, SEM would reveal the crystal habit (shape), size distribution, and degree of aggregation of the particles.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the visualization of the internal structure of a material. mostwiedzy.pl In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. TEM studies on poly(1-olefin sulfones) have revealed the presence of short helical structures within the polymer chains, providing direct evidence for conformations that were previously inferred from other methods. nih.gov While obtaining TEM images of beam-sensitive organic materials can be challenging, the technique can provide unparalleled insight into the nanoscale organization of sulfone-containing materials. microscopy.cz
Table 4: Morphological Features Characterized by Electron Microscopy in Sulfone-Based Materials
| Technique | Information Obtained | Example Application |
|---|---|---|
| SEM | Surface topography, particle size and shape, porosity | Visualizing the porous structure of poly(ether sulfone) membranes matec-conferences.orgresearchgate.net |
| TEM | Internal structure, crystal lattice, nanoscale domains, helical conformations | Identifying helical regions in poly(1-tetradecene sulfone) chains nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements that exist within a material. For this compound, XPS would be used to confirm the presence and quantify the ratios of carbon, oxygen, fluorine, and sulfur on the sample surface.
Crucially, XPS provides information about the chemical environment and oxidation states of these elements through small shifts in their characteristic binding energies. copernicus.org
Sulfur (S 2p): The S 2p peak would be of particular interest. The binding energy for a sulfur atom in a sulfone group (R-SO₂-R') is characteristically high, typically in the range of 168-170 eV, confirming the +6 oxidation state. copernicus.org
Fluorine (F 1s): The F 1s peak for organic fluorine compounds is typically found around 688-689 eV. harwellxps.guru Its presence and intensity would confirm the fluorination of the phenyl ring.
Carbon (C 1s): The C 1s spectrum would be complex, with distinct peaks for carbon atoms in the propyl chain, carbons in the aromatic ring bonded to carbon and hydrogen, carbons bonded to the sulfur atom, and the carbon atom bonded to fluorine.
Oxygen (O 1s): The O 1s peak would correspond to the two oxygen atoms of the sulfonyl group.
This detailed analysis allows for a comprehensive understanding of the surface chemistry of the compound. copernicus.org
Table 5: Expected XPS Binding Energies for this compound
| Element (Core Level) | Chemical Group | Expected Binding Energy (eV) |
|---|---|---|
| S 2p | R-S O₂-R' | ~168.5 - 170.0 |
| F 1s | Ar-F | ~688.0 - 689.0 |
| O 1s | R-SO₂ -R' | ~532.0 - 533.0 |
| C 1s | C -F | ~288.0 - 289.0 |
| C 1s | C -S | ~285.5 - 286.5 |
| C 1s | Ar C -C, C -H | ~284.8 |
| C 1s | Alkyl C -C, C -H | ~285.0 |
Note: These are approximate binding energy ranges typical for the specified functional groups and can vary slightly based on the specific chemical environment and instrument calibration. copernicus.orgharwellxps.guru
Thermal Analysis for Stability and Phase Transitions
Thermal analysis techniques are pivotal in characterizing the stability and phase behavior of sulfone compounds. These methods measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data regarding its thermal stability, decomposition profile, and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. libretexts.org This analysis is crucial for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose. The decomposition of sulfones typically involves the elimination of sulfur dioxide. acs.org For acyclic aliphatic and aromatic sulfones, the onset of thermal decomposition generally occurs at temperatures above 350 °C. acs.org
In a typical TGA experiment for this compound, a small sample would be heated in a controlled atmosphere, such as nitrogen, at a constant heating rate. acs.org The resulting thermogram would plot the percentage of weight loss against temperature. The initial flat region of the curve indicates the temperature range where the compound is stable. A subsequent sharp drop in mass signifies the onset of decomposition. The analysis can reveal single or multiple decomposition steps, providing insights into the degradation mechanism. nih.govnih.gov
Representative TGA Data for this compound:
| Parameter | Observation |
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | The temperature at which the rate of mass loss is highest, determined from the derivative of the TGA curve (DTG). |
| Residual Mass | The percentage of mass remaining at the end of the analysis. |
The data from TGA is instrumental in establishing the upper temperature limit for the use and storage of this compound, ensuring its integrity in various applications.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely employed to determine the temperatures of phase transitions, such as melting, crystallization, and glass transitions. qub.ac.uksoton.ac.uk
When analyzing this compound by DSC, the sample is subjected to a controlled temperature program. The resulting DSC curve shows endothermic and exothermic peaks corresponding to different thermal events. An endothermic peak typically represents a process that absorbs heat, such as melting. The peak temperature of this endotherm is taken as the melting point (Tm) of the compound. The area under the peak is proportional to the enthalpy of fusion (ΔHf), which is the energy required to melt the substance.
The purity of the compound can also be estimated using DSC. nih.govnih.gov A sharp, well-defined melting peak is often indicative of a pure crystalline substance, while a broad peak may suggest the presence of impurities or amorphous content.
Representative DSC Data for this compound:
| Parameter | Description |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHf) | The amount of heat absorbed during the melting process. |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state (if applicable). |
By providing detailed information on phase transitions, DSC complements TGA in the comprehensive thermal characterization of this compound.
Computational Chemistry and Theoretical Studies on Propyl 4 Fluorophenyl Sulfone
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that control reaction rates.
Understanding how a reaction proceeds requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT is a powerful tool for locating and characterizing these transient structures. A TS is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. whiterose.ac.uk
For sulfone-containing compounds, computational studies have successfully mapped out reaction pathways. For example, DFT investigations into the ring-opening of lithium bromocyclopropylidenoids to allenes explored both concerted and stepwise mechanisms, identifying the rate-determining step. acs.org In another study on the Michael addition to vinyl sulfones, computational modeling was used to compare different mechanistic pathways and explain the observed stereoselectivity by analyzing the energies of competing transition states. whiterose.ac.uk Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the identified TS connects the correct species. acs.org This type of analysis could be applied to potential reactions of Propyl(4-fluorophenyl) sulfone, such as nucleophilic substitution or elimination, to predict reactivity and product distribution.
Computational methods can predict various spectroscopic properties, providing a powerful link between a computed structure and experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.netresearchgate.net
The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net Comparing the computed ¹H and ¹³C NMR spectra with experimental data serves as a stringent test of the accuracy of the calculated molecular geometry. researchgate.netresearchgate.net Good agreement between predicted and observed shifts provides strong confidence in the computed structure. This methodology has been successfully applied to a wide range of organic molecules, including complex heterocyclic systems. researchgate.netresearchgate.net
Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (Aromatic, C-S) | 138.5 | 139.0 | +0.5 |
| C2 (Aromatic, C-F) | 165.2 | 165.8 | +0.6 |
| C3 (Propyl, CH₂) | 55.1 | 54.7 | -0.4 |
| C4 (Propyl, CH₂) | 23.4 | 23.1 | -0.3 |
This table is hypothetical and for illustrative purposes only, demonstrating the typical format and expected level of agreement for GIAO-NMR calculations.
Molecular Dynamics Simulations for Conformation and Interactions
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and intermolecular interactions evolve. nih.gov
For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape. The propyl group can rotate around the C-C and C-S bonds, and the fluorophenyl group can rotate around the S-C bond. MD simulations can sample these motions to identify the most populated conformations and the energy barriers between them. nih.gov Such simulations have been used to study the conformational changes of sulfolane, a cyclic sulfone, and its effect on ion diffusion in electrolyte solutions. nih.gov
Furthermore, MD simulations can provide detailed insights into the non-covalent interactions between this compound and its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the structure and dynamics of the solvation shell and quantify interactions like hydrogen bonds or dipole-dipole interactions. These simulations are crucial for understanding solubility, partitioning behavior, and how the molecule interacts within a complex biological system. nih.govresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound
While the principles of QSAR and QSPR are widely applied to various chemical classes to predict biological activity and physicochemical properties, specific computational models and detailed research findings for this compound are not publicly available at this time. QSAR/QSPR studies typically involve the analysis of a series of related compounds to derive statistically significant models. For instance, research has been conducted on the QSAR of indolyl aryl sulfones, diaryl heterocycles with sulfonyl moieties, and other sulfone derivatives in the context of their biological activities, such as enzyme inhibition or antimicrobial effects. science.govmdpi.com These studies establish mathematical relationships between the structural features of the molecules and their observed activities or properties.
However, without a specific study that includes this compound as part of a larger dataset, it is not possible to present detailed research findings or data tables for this particular compound. Such an analysis would require experimental data on the biological activity or physicochemical properties of a series of compounds including this compound to develop and validate a predictive QSAR or QSPR model.
Therefore, there is currently no specific information available to populate data tables or provide detailed research findings for the QSAR/QSPR modeling of this compound.
Advanced Topics and Future Research Directions
Exploration of Novel Synthetic Routes for Propyl(4-fluorophenyl) sulfone
While classical methods for sulfone synthesis, such as the oxidation of sulfides and the reaction of sulfinates with alkyl halides, are reliable, the future of synthesizing this compound lies in the development of more sophisticated and efficient catalytic systems. Current research in the broader field of sulfone synthesis highlights several promising avenues:
Palladium-Catalyzed Cross-Coupling Reactions: A significant area of development is the use of palladium catalysts to couple aryl boronic acids with sulfonyl chlorides. organic-chemistry.orgchemistryviews.org This approach offers a mild and efficient route to unsymmetrical diaryl sulfones and could be adapted for the synthesis of aryl alkyl sulfones like this compound. organic-chemistry.orgchemistryviews.org Future work could focus on optimizing catalyst systems, potentially utilizing ligands like XantPhos, to improve yields and functional group tolerance for the synthesis of this compound. chemistryviews.org
Transition-Metal-Free Approaches: To enhance the sustainability of the synthesis, transition-metal-free methods are gaining traction. One such method involves the reaction of arynes with sodium sulfinates. google.com This approach, which can be performed at room temperature, offers a high-yield pathway to aryl sulfones and could be a valuable strategy for producing this compound. google.com Another metal-free approach utilizes microwave irradiation to couple diaryliodonium salts with arenesulfinates in greener solvents like PEG-400. organic-chemistry.org
C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to sulfone synthesis. Research in this area could lead to methods where a propylsulfonyl group is directly introduced into a fluorobenzene ring, or a 4-fluorophenylsulfonyl group is introduced into propane, minimizing pre-functionalization steps.
The table below summarizes some emerging synthetic strategies that could be adapted for the synthesis of this compound.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Palladium-Catalyzed Cross-Coupling | Mild reaction conditions, good functional group tolerance. organic-chemistry.orgchemistryviews.org | High yields and selectivity. |
| Transition-Metal-Free Aryne Reaction | Avoids the use of expensive and potentially toxic metals. google.com | Increased sustainability and cost-effectiveness. |
| Microwave-Assisted Synthesis | Rapid reaction times and often higher yields. organic-chemistry.org | Efficient and scalable production. |
Development of Stereoselective Syntheses
The development of stereoselective methods for the synthesis of sulfones is a growing area of interest, particularly for applications in medicinal chemistry where chirality can be crucial for biological activity. While specific methods for the stereoselective synthesis of this compound are not yet established, progress in the synthesis of other chiral sulfones suggests potential future directions. Research could focus on the development of chiral catalysts for the asymmetric oxidation of propyl(4-fluorophenyl) sulfide (B99878) to the corresponding sulfoxide, followed by a second controlled oxidation to the sulfone. Another avenue could involve the use of chiral auxiliaries to direct the stereochemical outcome of the sulfone formation reaction.
Investigations into Novel Reaction Manifolds and Catalytic Systems
The field of sulfone synthesis is continually evolving with the discovery of new reaction pathways and more efficient catalysts. Future research into the synthesis of this compound will likely benefit from these broader advancements:
Multicomponent Reactions: One-pot, three-component reactions that combine an aryl halide, a sulfur dioxide source, and an alkylating agent are becoming increasingly popular for the convergent synthesis of sulfones. chemistryviews.org Developing such a process for this compound would offer a highly efficient and atom-economical synthetic route. chemistryviews.org
Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly expanding area of green chemistry. Photoredox-catalyzed methods for the sulfonylation of various organic substrates are being developed and could provide a mild and environmentally friendly way to synthesize this compound.
Novel Sulfur Dioxide Surrogates: The use of solid, easy-to-handle sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), simplifies the introduction of the sulfonyl group and avoids the handling of gaseous SO2. chemistryviews.org
Studies on Advanced Applications as Building Blocks in Complex Molecular Architectures
The sulfone group is a versatile functional group that can act as a linchpin in the construction of more complex molecules. This compound, with its combination of an aryl and an alkyl group attached to the sulfone moiety, has the potential to be a valuable building block in various areas of chemical synthesis.
Aryl sulfones are key components in high-performance polymers known as poly(aryl ether sulfone)s (PAES). These materials are prized for their thermal stability, mechanical strength, and chemical resistance. The analogous compound, bis(4-fluorophenyl) sulfone, is a common monomer used in the synthesis of these polymers. osti.govsigmaaldrich.commerckmillipore.comresearchgate.netchemicalbook.com The fluorine atoms in bis(4-fluorophenyl) sulfone activate the aromatic ring towards nucleophilic aromatic substitution, facilitating the polymerization reaction.
Future research could explore the incorporation of this compound or its derivatives as monomers or additives in polymer synthesis. The propyl group could introduce flexibility into the polymer backbone, potentially leading to materials with tailored properties such as improved processability or different mechanical characteristics. Furthermore, the 4-fluorophenyl group could still participate in polymerization reactions, making it a candidate for creating novel copolymers. For instance, the synthesis of polysulfones through the condensation reaction of bis(4-fluorophenyl)sulfone with deprotonated bisphenol A is a well-established method. osti.gov The introduction of a propyl group could modify the properties of the resulting polymer.
The sulfone group can be a valuable synthetic handle in organic synthesis. It can be used to activate adjacent positions for deprotonation and subsequent alkylation or can act as a leaving group in elimination reactions. This compound could serve as a precursor to a variety of other functionalized molecules. For example, the Julia-Kocienski olefination, a powerful method for forming carbon-carbon double bonds, utilizes sulfones as key intermediates. The 4-fluorophenyl group could also be further functionalized, adding to the synthetic utility of this building block. Research in this area could focus on exploring the reactivity of this compound and demonstrating its utility in the synthesis of target molecules with potential applications in pharmaceuticals or agrochemicals. Aryl sulfones are recognized as important building blocks in organic and medicinal chemistry. google.com
Green Chemistry Approaches in Sulfone Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methods. Future research on the synthesis of this compound will undoubtedly be guided by these principles. Key areas of focus will likely include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or deep eutectic solvents is a major goal. rsc.org For example, catalyst-free selective oxidation of sulfides to sulfones has been achieved in water.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multicomponent reactions are a prime example of this approach.
Energy Efficiency: The use of microwave irradiation or photoredox catalysis can often reduce reaction times and energy consumption compared to traditional heating methods.
Renewable Feedstocks: While currently derived from petrochemical sources, future research may explore the synthesis of the building blocks for this compound from renewable resources.
A recent development in green sulfone synthesis involves the use of deep eutectic solvents (DES) as sustainable media for multicomponent sulfonylation, which avoids the need for metal catalysts and volatile organic compounds. rsc.org Another green approach utilizes inorganic sodium metabisulfite as an eco-friendly source of sulfur dioxide. nih.gov
Interdisciplinary Research Synergies
The study of this compound and its related analogs is not confined to a single scientific discipline. Instead, its unique chemical structure, characterized by the robust sulfone group and the electron-withdrawing fluorine atom, serves as a nexus for collaborative research across multiple fields. The exploration of this compound's potential fosters significant synergies between medicinal chemistry, materials science, and computational chemistry, driving innovation that would be unattainable from a single-discipline perspective.
The sulfone functional group is of particular interest to organic and medicinal chemists due to its wide-ranging applications. iomcworld.com Compounds containing sulfones are investigated for a variety of strong medicinal activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties. iomcworld.com This inherent biological potential positions this compound as a candidate for drug discovery programs. For instance, sulfone-based molecules have been developed as potent inhibitors of enzymes crucial in disease progression, such as matrix metalloproteinases and gamma-secretase, the latter being a key target in Alzheimer's disease research. sigmaaldrich.comnih.gov The synthetic versatility of vinyl sulfones, which readily participate in reactions like 1,4-additions and cycloadditions, further highlights their utility in creating diverse molecular architectures for medicinal chemistry applications. nih.gov
Parallel to its biomedical potential, the core structure of this compound is highly relevant to materials science, particularly in the field of high-performance polymers. chemicalbook.com A closely related compound, Bis(4-fluorophenyl) sulfone, is a key monomer in the synthesis of polysulfones. researchgate.net These polymers are known for their exceptional thermal stability and mechanical strength. The incorporation of the fluorophenyl sulfone moiety contributes to creating advanced materials with desirable properties. Research has focused on preparing novel polysulfones for applications such as water desalination membranes. researchgate.net The synergy here is evident: the fundamental organic chemistry used to synthesize and functionalize the sulfone monomer directly impacts the macroscopic properties of the resulting polymer, such as its hydrophilicity and ion-rejection capabilities in filtration applications. researchgate.net
The convergence of these fields is powerfully augmented by computational chemistry. Molecular modeling and docking studies provide invaluable insights into the mechanisms of action for sulfone-based compounds. In medicinal chemistry, computational methods can predict the binding affinity of a molecule like this compound to a specific biological target, such as an enzyme's active site. This allows for the rational design of more potent and selective inhibitors, accelerating the drug development process and reducing the need for extensive empirical screening. Similarly, in materials science, computational simulations can forecast the physical and chemical properties of polymers derived from sulfone monomers, guiding the synthesis of new materials with tailored characteristics for specific applications.
This collaborative cycle—where synthetic chemists create novel sulfone compounds, medicinal chemists and materials scientists test their biological and physical properties, and computational chemists model their behavior to inform the next generation of design—represents a powerful interdisciplinary synergy. The study of this compound and its analogs thus provides a platform for integrated research that can lead to the development of both new therapeutic agents and advanced functional materials.
Interactive Table: Synergistic Research Applications of the (4-Fluorophenyl) Sulfone Moiety
| Discipline | Research Focus | Contribution of (4-Fluorophenyl) Sulfone Moiety | Synergistic Outcome |
| Medicinal Chemistry | Drug Discovery (e.g., anticancer, neurodegenerative diseases) | Acts as a key pharmacophore; provides metabolic stability and specific binding interactions. | Development of potent and selective enzyme inhibitors (e.g., for gamma-secretase). nih.gov |
| Materials Science | High-Performance Polymer Synthesis | Serves as a rigid, thermally stable monomer unit. chemicalbook.comresearchgate.net | Creation of advanced polymers (polysulfones) for demanding applications like desalination membranes. researchgate.net |
| Organic Synthesis | Development of Novel Chemical Reactions | Provides a versatile scaffold for creating complex molecules through established and new synthetic routes. nih.gov | Efficient production of diverse sulfone derivatives for screening in both medicine and materials. |
| Computational Chemistry | Molecular Modeling and Simulation | Its defined structure allows for accurate prediction of binding affinities and material properties. | Rational design of next-generation drugs and functional materials, reducing trial-and-error in the lab. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing propyl(4-fluorophenyl) sulfone and its derivatives?
- Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution polycondensation, as demonstrated in the preparation of sulfonated poly(aryl sulfone)s using bis(4-fluorophenyl)sulfone and other monomers . Free-radical substitution and Suzuki coupling reactions are also viable for structurally related monomers, ensuring regioselectivity and high purity . Key steps include rigorous purification (e.g., recrystallization from toluene or acetone) and characterization via NMR to confirm sulfone group incorporation .
Q. How can researchers characterize the structural and thermal properties of this compound-based polymers?
- Methodological Answer : Differential Scanning Calorimetry (DSC) is critical for determining glass transition temperatures () and phase behavior, as shown in copolyethersulfone studies . Complementary techniques include:
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.
- FT-IR Spectroscopy : To verify sulfone (-SO₂-) and fluorophenyl group presence.
- Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis .
Q. What solvents are optimal for dissolving this compound derivatives during synthesis?
- Methodological Answer : Polar aprotic solvents like dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are effective for sulfone-containing polymers, as evidenced in polycondensation reactions . Solubility screening should include temperature-dependent trials (e.g., 80–120°C) and co-solvent systems (e.g., chloroform/ethanol) for recalcitrant derivatives.
Advanced Research Questions
Q. How can experimental design address contradictions in reported thermal stability data for sulfonated poly(aryl sulfone)s?
- Methodological Answer : Discrepancies often arise from variations in sulfonation levels or annealing conditions. To resolve this:
- Controlled Sulfonation : Use post-sulfonation methods with precise stoichiometric control of sulfonating agents (e.g., concentrated sulfuric acid) .
- Standardized Annealing Protocols : Implement identical heating rates (e.g., 10°C/min under nitrogen) during DSC/TGA to minimize oxidative degradation artifacts .
- Cross-Validation : Compare data across multiple techniques (e.g., TGA for decomposition onset vs. DSC for ) .
Q. What strategies mitigate phase separation in this compound copolymer blends?
- Methodological Answer : Phase incompatibility, as observed in polyphenylsulfone/polysulfone systems, can be minimized by:
- Monomer Functionalization : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance miscibility.
- Compatibilizers : Add block copolymers with segments matching both polymer phases.
- Processing Optimization : Adjust casting parameters (e.g., solvent evaporation rate) to favor homogeneous film formation .
Q. How do structural modifications of this compound impact proton conductivity in fuel cell membranes?
- Methodological Answer : Sulfonation level and aryl backbone rigidity are critical. Methodological approaches include:
- Tailored Sulfonation : Vary the degree of sulfonation (DS) via reaction time/temperature to balance conductivity and mechanical strength.
- Crosslinking : Introduce covalent bonds (e.g., via diamine linkers) to reduce excessive swelling while maintaining ion transport channels.
- Morphology Analysis : Use Small-Angle X-ray Scattering (SAXS) to correlate nanophase separation with conductivity .
Q. What analytical workflows resolve ambiguities in NMR spectra of fluorinated sulfone derivatives?
- Methodological Answer : Fluorine-19 () NMR is essential for resolving para-fluorophenyl group environments. For overlapping signals:
- Decoupling Experiments : Apply - decoupling to simplify splitting patterns.
- 2D NMR : Use HSQC or HMBC to assign coupling between fluorine and adjacent protons/carbons.
- Reference Standards : Compare with spectra of bis(4-fluorophenyl)sulfone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
